molecular formula C21H14O5S B2391958 [4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] thiophene-2-carboxylate CAS No. 306730-09-6

[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] thiophene-2-carboxylate

Cat. No. B2391958
CAS RN: 306730-09-6
M. Wt: 378.4
InChI Key: HFQVABSZDNCZPN-YCRREMRBSA-N
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Description

“[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] thiophene-2-carboxylate” is a chemical compound with the CAS Number: 306730-09-6 . It has a molecular weight of 378.41 . The IUPAC name of this compound is 4-[(2E)-3-(1,3-benzodioxol-5-yl)-2-propenoyl]phenyl 2-thiophenecarboxylate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, an amide chalcone was synthesized in a two-step reaction. First, N-(4-acetylphenyl)quinoline-3-carboxamide was synthesized by the reaction of quinoline-3-carboxylic acid and thionyl chloride (SOCl2), following the addition of 4-aminoacetophenone. Then, a typical Claisen–Schmidt reaction was made between the resulting compound and piperonal using KOH solution as a catalyst in ethanol, under ultrasonic irradiation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H14O5S/c22-17(9-3-14-4-10-18-19(12-14)25-13-24-18)15-5-7-16(8-6-15)26-21(23)20-2-1-11-27-20/h1-12H,13H2/b9-3+ .


Chemical Reactions Analysis

The compound can be synthesized through a Claisen–Schmidt reaction . This reaction is a type of condensation reaction that occurs between aldehydes and ketones using basic or acidic catalysis .


Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Thiophene Analogues and Carcinogenicity Studies

Thiophene compounds have been extensively studied for their biological activities and potential carcinogenicity due to their structural similarity to known carcinogens such as benzidine and 4-aminobiphenyl. In a study by Ashby et al. (1978), thiophene analogues of these carcinogens were synthesized and evaluated for their carcinogenic potential. The compounds were tested in vitro using the Salmonella reverse-mutation assay and the cell-transformation assay, indicating potential carcinogenicity but casting doubt on their capability to cause tumors in vivo due to their overall chemical and biological behavior Ashby, J., Styles, J., Anderson, D., & Paton, D. (1978). British Journal of Cancer.

Bioactive Furanyl- or Thienyl-Substituted Compounds

The importance of furan and thiophene moieties in drug design is highlighted by their presence in various bioactive molecules. Ostrowski (2022) reviewed the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues containing furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents. These compounds exhibit a range of activities including antiviral, antitumor, antimycobacterial, and antiparkinsonian effects. The study demonstrates the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on activity, underscoring the significance of thiophene derivatives in pharmaceutical development Ostrowski, T. (2022). Mini Reviews in Medicinal Chemistry.

Thiophene Derivatives in Synthesis and Application

Thiophene derivatives are crucial in the synthesis of various heterocyclic compounds due to their aromatic five-membered ring structure incorporating sulfur. Such derivatives find extensive applications in medicinal chemistry, organic materials due to their electronic properties, and as intermediates in organic synthesis. Recent advancements in the synthesis of thiophene derivatives highlight their utility in creating compounds with antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Some thiophene derivatives are key constituents of commercially available drugs, demonstrating their wide-ranging application potential Xuan, D. (2020). Mini-Reviews in Organic Chemistry.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O5S/c22-17(9-3-14-4-10-18-19(12-14)25-13-24-18)15-5-7-16(8-6-15)26-21(23)20-2-1-11-27-20/h1-12H,13H2/b9-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQVABSZDNCZPN-YCRREMRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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